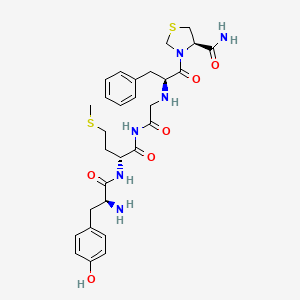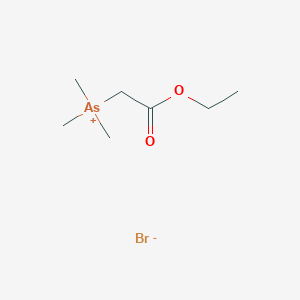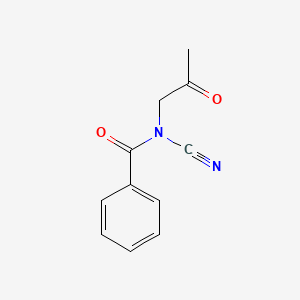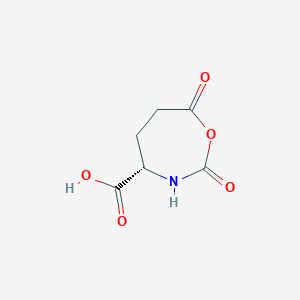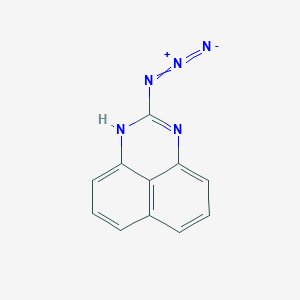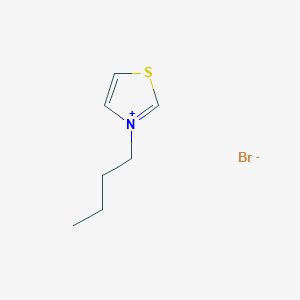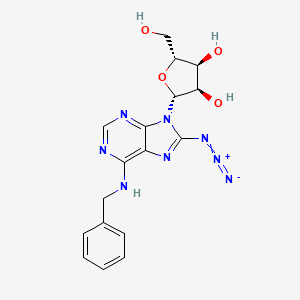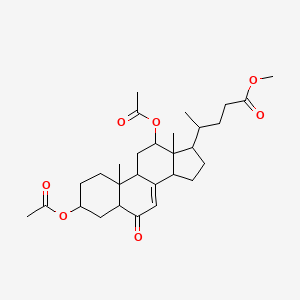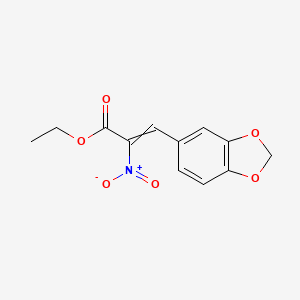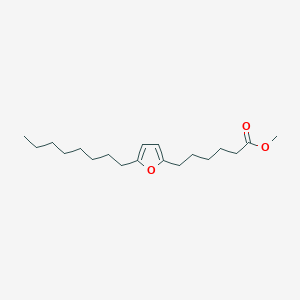
Methyl 6-(5-octylfuran-2-YL)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(5-octylfuran-2-YL)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(5-octylfuran-2-YL)hexanoate typically involves the esterification of 6-(5-octylfuran-2-YL)hexanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
6-(5-octylfuran-2-YL)hexanoic acid+methanolH2SO4Methyl 6-(5-octylfuran-2-YL)hexanoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Methyl 6-(5-octylfuran-2-YL)hexanoate can undergo hydrolysis in the presence of a strong acid or base to yield 6-(5-octylfuran-2-YL)hexanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The furan ring can undergo oxidation to form various products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 6-(5-octylfuran-2-YL)hexanoic acid and methanol.
Reduction: 6-(5-octylfuran-2-YL)hexanol.
Oxidation: Various oxidized derivatives of the furan ring.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Methyl 6-(5-octylfuran-2-YL)hexanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active 6-(5-octylfuran-2-YL)hexanoic acid. This acid can then interact with various molecular targets, potentially disrupting microbial cell membranes or inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hexanoate: A simpler ester with a similar hexanoate chain but without the furan ring.
Ethyl 6-(5-octylfuran-2-YL)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 6-(5-methylfuran-2-YL)hexanoate: Similar structure but with a methyl group on the furan ring instead of an octyl group.
Uniqueness
Methyl 6-(5-octylfuran-2-YL)hexanoate is unique due to the presence of the octyl-substituted furan ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
64137-42-4 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 6-(5-octylfuran-2-yl)hexanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-17-15-16-18(22-17)13-10-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
XUQIVGDNZPHZFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(O1)CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)
